N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(3-Methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core modified with a phenethyl group at position 4 and a thioacetamide-linked 3-methoxybenzyl substituent. The thioacetamide moiety and aromatic substituents (methoxybenzyl, phenethyl) are critical for modulating electronic, steric, and pharmacokinetic properties.
Properties
CAS No. |
1111039-13-4 |
|---|---|
Molecular Formula |
C27H25N5O3S |
Molecular Weight |
499.59 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer effects, anti-inflammatory activities, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxybenzyl group and a thioacetamide linked to a triazoloquinazoline moiety. The presence of these functional groups suggests a range of possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.
Table 1: Cytotoxicity Data of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of quinazoline derivatives. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
Compounds containing the triazoloquinazoline structure have also been evaluated for their anti-inflammatory properties. For example, related derivatives were tested for their ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | NO Inhibition (%) | Mechanism of Action |
|---|---|---|
| 6p | 70 | COX-2 and iNOS inhibition |
| D1 | 50 | MAPK pathway downregulation |
The most potent derivative exhibited more significant inhibition than the positive control ibuprofen, indicating its potential as a novel anti-inflammatory agent.
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, similar compounds have demonstrated antibacterial and analgesic activities. The diverse pharmacological profiles suggest that this compound may interact with multiple biological pathways.
Case Studies
- Anticancer Efficacy : A study investigated the effects of various quinazoline derivatives on tumor growth in vivo. The results indicated that certain derivatives significantly reduced tumor size compared to controls.
- Inflammation Models : In animal models of acute inflammation, compounds similar to this compound showed reduced edema and inflammatory markers.
Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound shares its triazoloquinazoline core with several synthesized derivatives (Table 1). Notable analogs include:
Structural Insights :
- Core Scaffold : All compounds retain the triazoloquinazoline core, but substitution patterns at positions 3, 4, and the thioacetamide side chain vary significantly.
- Sulfamoylphenyl (Compound 5): Polar sulfonamide groups may enhance target binding via hydrogen bonding, contrasting with the nonpolar phenethyl group in the target compound .
Cyclization and Functionalization
- Target Compound: Likely synthesized via cyclization of thiosemicarbazide precursors, analogous to methods in and , where sodium metal in ethanol or amino acid hydrochlorides are used for cyclocondensation .
- Key Reactions :
Comparison of Yields and Conditions :
Physicochemical and Spectral Properties
Melting Points and Stability
- The target compound’s melting point is unreported, but analogs with similar substituents (e.g., Compound 5 at 269.0°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
- Spectral Data :
- IR Spectroscopy : Expected peaks include N–H (~3300 cm⁻¹), C=O (~1670 cm⁻¹), and C–S (~1122 cm⁻¹), consistent with triazoloquinazoline-thioacetamide derivatives .
- NMR : The 3-methoxybenzyl group would show characteristic aromatic protons (δ 6.7–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm), as seen in and .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization to form the triazoloquinazoline core. Key steps include:
- Cyclization : Precursors like substituted quinazolines are reacted with triazole-forming agents under acidic/basic conditions (e.g., H₂SO₄ or KOH) at 60–80°C .
- Thioacetamide coupling : The thiol group is introduced via nucleophilic substitution using thiourea derivatives or mercaptoacetic acid in polar aprotic solvents (e.g., DMF) at reflux .
- N-Methoxybenzylation : The final step involves alkylation with 3-methoxybenzyl chloride under inert atmosphere (N₂/Ar) to prevent oxidation .
Critical conditions : Temperature control (±2°C), solvent purity (DMF must be anhydrous), and reaction time (monitored via TLC) are vital for yields >70% .
Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm, quinazoline aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 504.1234) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., conformation of the phenethyl group) .
Orthogonal validation : Use LC-MS to correlate retention time with purity (>95%) and IR spectroscopy to confirm functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications to the triazoloquinazoline core enhance bioactivity while minimizing off-target effects?
Methodological Answer:
- Substituent Optimization : Replace the phenethyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding. Computational docking (AutoDock Vina) predicts interactions with kinases or GPCRs .
- Bioisosteric Replacement : Substitute the methoxybenzyl group with pyridylmethyl to enhance solubility without losing affinity .
- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., COX-2, EGFR) and compare IC₅₀ values (see Table 1 ) .
Q. Table 1: Example Bioactivity Data for Analogues
| Derivative | R₁ (Position 4) | IC₅₀ (COX-2, μM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Parent | Phenethyl | 0.45 | 12:1 |
| Analog A | 4-Fluorophenethyl | 0.32 | 18:1 |
| Analog B | Cyclohexyl | 0.89 | 5:1 |
Key Insight : Fluorinated analogues (e.g., Analog A) show improved potency and selectivity due to hydrophobic interactions with target pockets .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, standardized enzyme concentrations) .
- Control Compounds : Include reference inhibitors (e.g., Celecoxib for COX-2) to calibrate inter-lab variability .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. For example, discrepancies in IC₅₀ values >20% may indicate assay interference (e.g., compound aggregation) .
Case Study : A 2025 study resolved conflicting COX-2 inhibition data by pre-treating test compounds with DTT to rule out thiol reactivity artifacts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to map selectivity .
- Molecular Dynamics Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize targets .
Example : A 2023 study linked the compound’s anti-cancer activity to ERK1/2 pathway inhibition via competitive ATP binding .
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Link the acetamide moiety to enzymatically cleavable groups (e.g., ester prodrugs for improved absorption) .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance. Compounds with t₁/₂ >30 min are prioritized .
Data-Driven Approach : LogP values >3.5 correlate with poor solubility; aim for LogP 2–3 via substituent tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
